5-Chloro-3-ethynylpyridin-2-amine
Overview
Description
5-Chloro-3-ethynylpyridin-2-amine is a chemical compound with the CAS Number: 866318-88-9. It has a molecular weight of 152.58 and its IUPAC name is 5-chloro-3-ethynyl-2-pyridinamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5ClN2 . The InChI code for this compound is 1S/C7H5ClN2/c1-2-5-3-6 (8)4-10-7 (5)9/h1,3-4H, (H2,9,10) .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 118 - 119 degrees Celsius .Scientific Research Applications
Catalytic Amination Processes
5-Chloro-3-ethynylpyridin-2-amine is involved in selective amination processes. Ji, Li, and Bunnelle (2003) demonstrated its use in the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, yielding products like 5-amino-2-chloropyridine with high chemoselectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Pyridylacetylenic Amines
Ikramov et al. (2021) explored the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine, a process relevant to the synthesis and study of similar compounds like this compound (A. Ikramov et al., 2021).
Applications in Medicinal Chemistry
Schmid, Schühle, and Austel (2006) reported on the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines starting from a related compound. This synthesis is significant for medicinal chemistry, suggesting potential applications in the development of small molecules for biological targets (S. Schmid, D. Schühle, & V. Austel, 2006).
Gold(III) Catalyzed Synthesis
Fukuda and Utimoto (1987) described the synthesis of 2,3,4,5-tetrahydropyridines from 5-alkynylamines, including this compound, under the catalytic action of gold(III) salts. This method has implications for synthesizing complex organic compounds (Y. Fukuda & K. Utimoto, 1987).
Formation of Pyridyne Intermediates
Pieterse and Hertog (2010) discussed rearrangements during aminations of halopyridines, potentially involving a pyridyne intermediate. This research provides insights into the reaction mechanisms and intermediate states of compounds like this compound (M. Pieterse & H. J. Hertog, 2010).
Synthesis of Polyamides
Kimura, Konno, and Takahashi (1992) utilized a compound similar to this compound in the synthesis of polyamides by direct polycondensation. This research expands the potential applications of this compound in polymer chemistry (H. Kimura, H. Konno, & N. Takahashi, 1992).
Safety and Hazards
The safety information for 5-Chloro-3-ethynylpyridin-2-amine indicates that it has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Relevant Papers The search results did not provide any specific peer-reviewed papers related to this compound .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-3-ethynylpyridin-2-amine is the cyclooxygenase enzymes (COXs) which play a crucial role in the inflammatory response . The compound exhibits inhibitory action against these enzymes, as evidenced by both in vivo and in vitro analyses .
Mode of Action
This compound interacts with its targets, the COXs, by binding to their active sites and inhibiting their function . This interaction results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COXs, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COXs and subsequently decreasing prostaglandin production, the compound helps to alleviate the symptoms of inflammation, such as pain, redness, and swelling .
Properties
IUPAC Name |
5-chloro-3-ethynylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENWHNACWVDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649772 | |
Record name | 5-Chloro-3-ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866318-88-9 | |
Record name | 5-Chloro-3-ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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